molecular formula C15H10F2N2O2S B2894820 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 907974-30-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2894820
CAS No.: 907974-30-5
M. Wt: 320.31
InChI Key: KYAVHDFPQPDMCP-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not specified in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-inflammatory activity by inhibiting COX-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-methoxybenzamide
  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-hydroxybenzamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the presence of fluorine atoms, which enhance its metabolic stability and bioavailability. The methoxy group also contributes to its unique chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c1-21-11-5-3-2-4-9(11)14(20)19-15-18-13-10(17)6-8(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVHDFPQPDMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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